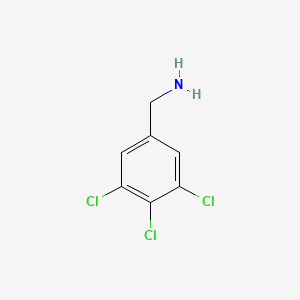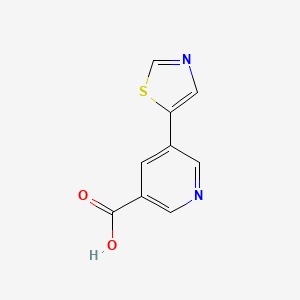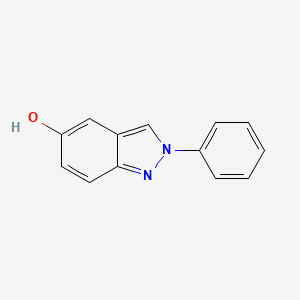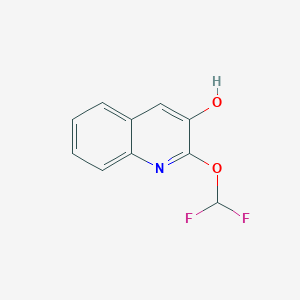
(3,4,5-Trichlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trichlorophenyl)methanamine is an organic compound characterized by a phenyl ring substituted with three chlorine atoms at the 3, 4, and 5 positions, and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trichlorophenyl)methanamine typically involves the reaction of 3,4,5-trichlorobenzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reductive amination of 3,4,5-trichlorobenzaldehyde using sodium borohydride (NaBH4) as the reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is typically conducted under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Trichlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4,5-Trichlorophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4,5-Trichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
(2,4,5-Trichlorophenyl)methanamine: Similar structure but with chlorine atoms at different positions.
(3,4,5-Trimethoxyphenyl)methanamine: Contains methoxy groups instead of chlorine atoms.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of chlorine atoms.
Uniqueness: (3,4,5-Trichlorophenyl)methanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of three chlorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C7H6Cl3N |
|---|---|
Molecular Weight |
210.5 g/mol |
IUPAC Name |
(3,4,5-trichlorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 |
InChI Key |
XJMFCNPCCNJWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)






![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)
